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Cat. No.: B14785720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Allyluridine phosphoramidite is a specialized building block for the synthesis of modified

oligonucleotides. The introduction of an allyl group at the N3 position of the uridine base offers

a versatile handle for post-synthetic modifications, enabling the site-specific introduction of a

wide array of functionalities. This modification can influence the oligonucleotide's structural and

functional properties, such as duplex stability and resistance to enzymatic degradation. The

allyl group serves as a reactive site for various chemical transformations, including palladium-

catalyzed cross-coupling reactions and thiol-ene "click" chemistry, allowing for the conjugation

of labels, ligands, and other moieties. These characteristics make N3-Allyluridine-modified

oligonucleotides valuable tools in diagnostics, therapeutics, and fundamental research.

Features and Benefits

Site-Specific Modification: The allyl group provides a unique site for post-synthetic chemical

reactions, allowing for precise control over the location of modifications within an

oligonucleotide sequence.

Versatile Chemistry: The allyl moiety is amenable to a variety of high-efficiency coupling

chemistries, enabling the attachment of a broad range of molecules such as fluorescent
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dyes, quenchers, biotin, and cross-linking agents.

Tunable Properties: Modification at the N3 position can alter the hydrogen bonding

capabilities of the uridine base, potentially impacting duplex stability and target binding

affinity. This allows for the fine-tuning of oligonucleotide properties for specific applications.

Potential for Enhanced Nuclease Resistance: Modifications at the N3 position can confer

increased resistance to degradation by nucleases, which is a desirable feature for in vivo

applications.

Applications

Fluorescent Labeling: Site-specific attachment of fluorescent dyes for applications in

molecular diagnostics, such as real-time PCR probes and fluorescence in situ hybridization

(FISH) probes.

Bioconjugation: Conjugation of biomolecules, including peptides, proteins, and antibodies, to

oligonucleotides for targeted drug delivery and diagnostic applications.

Cross-linking Studies: Introduction of photo-activatable cross-linking agents to study nucleic

acid-protein interactions and elucidate the structure of biological complexes.

Therapeutic Oligonucleotides: Development of antisense oligonucleotides, siRNAs, and

aptamers with improved pharmacological properties, such as enhanced stability and cellular

uptake.

Quantitative Data Summary
The following tables present illustrative data for the incorporation and modification of N3-
Allyluridine in a model 20-mer oligonucleotide.

Table 1: Coupling Efficiency of N3-Allyluridine Phosphoramidite
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Phosphoramidite
Average Stepwise
Coupling Efficiency (%)

Overall Yield of 20-mer
Oligo (%)

Standard Uridine >99.0 ~82

N3-Allyluridine >98.5 ~75

Table 2: Thermal Stability (Tm) of N3-Allyluridine Modified Oligonucleotides

Oligonucleo
tide
Sequence
(5'-3')

Complemen
t

Tm (°C) vs.
DNA

Tm (°C) vs.
RNA

ΔTm per
modificatio
n (°C) vs.
DNA

ΔTm per
modificatio
n (°C) vs.
RNA

GCG TTA

GGT ACG

TTA GGT

ACG

DNA 65.2 68.5 - -

GCG T(N3-

allyl-U)A GGT

ACG TTA

GGT ACG

DNA 63.8 66.9 -1.4 -1.6

GCG TTA

GGT ACG

T(N3-allyl-

U)A GGT

ACG

DNA 63.7 66.8 -1.5 -1.7

Table 3: Mass Spectrometry Analysis of Post-Synthetic Modification

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b14785720?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14785720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oligonucleotide
Modification
Reaction

Calculated Mass
(Da)

Observed Mass
(Da)

20-mer with one N3-

Allyluridine
- 6125.1 6125.5

20-mer after Thiol-Ene

with Cysteamine
Thiol-Ene Click 6202.2 6202.8

20-mer after

Palladium-Coupling

with Biotin-PEG

Palladium-Catalyzed 6625.6 6626.1

Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of N3-Allyluridine Containing Oligonucleotides

This protocol describes the incorporation of N3-Allyluridine phosphoramidite into an

oligonucleotide sequence using a standard automated DNA/RNA synthesizer.

Materials:

N3-Allyluridine phosphoramidite solution (0.1 M in acetonitrile)

Standard DNA/RNA phosphoramidites (A, C, G, T/U)

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)

Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole in

THF)

Oxidizer solution (0.02 M Iodine in THF/Pyridine/Water)

Deblocking solution (3% Trichloroacetic acid in Dichloromethane)

Acetonitrile (synthesis grade)
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Cleavage and deprotection solution (e.g., concentrated Ammonium hydroxide)

Procedure:

Synthesizer Setup: Install the N3-Allyluridine phosphoramidite vial on a designated port of

the synthesizer. Program the desired oligonucleotide sequence, indicating the position for

N3-Allyluridine incorporation.

Synthesis Cycle: The automated synthesis proceeds through a series of iterative steps for

each nucleotide addition: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting

group from the growing oligonucleotide chain on the solid support. b. Coupling: Activation of

the N3-Allyluridine phosphoramidite with the activator solution and subsequent coupling to

the 5'-hydroxyl group of the growing chain. A slightly extended coupling time (e.g., 60-120

seconds) may be beneficial for this modified base. c. Capping: Acetylation of any unreacted

5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of

the phosphite triester linkage to a more stable phosphate triester.

Final Deblocking: Removal of the 5'-DMT group from the final nucleotide.

Cleavage and Deprotection: The solid support is transferred to a vial, and the oligonucleotide

is cleaved from the support and deprotected by incubation in concentrated ammonium

hydroxide at 55°C for 8-12 hours.

Purification: The crude oligonucleotide is purified using standard methods such as reverse-

phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Characterization: The final product is characterized by mass spectrometry to confirm its

identity and purity.
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4. Oxidation
(P(III) to P(V))

Elongated Chain
with 5'-DMT

Next Cycle
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Caption: Automated phosphoramidite synthesis cycle for oligonucleotide elongation.

Protocol 2: Post-Synthetic Modification via Thiol-Ene "Click" Chemistry

This protocol describes the conjugation of a thiol-containing molecule to the allyl group of an

N3-Allyluridine-modified oligonucleotide.

Materials:

Purified N3-Allyluridine-modified oligonucleotide (100 µM in nuclease-free water)

Thiol-containing molecule (e.g., Cysteamine, 10 mM in water)

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA), 100 mM in DMSO)

Nuclease-free water

UV lamp (365 nm)

Procedure:

Reaction Setup: In a microcentrifuge tube, combine:

50 µL of 100 µM N3-Allyluridine-modified oligonucleotide

10 µL of 10 mM thiol-containing molecule

5 µL of 100 mM photoinitiator solution

35 µL of nuclease-free water

Incubation: Mix the components thoroughly by gentle vortexing.

UV Irradiation: Place the open tube under a 365 nm UV lamp for 30-60 minutes at room

temperature.

Purification: Purify the conjugated oligonucleotide from excess reagents using ethanol

precipitation or a desalting column.
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Analysis: Confirm the successful conjugation by mass spectrometry, which should show a

mass shift corresponding to the addition of the thiol-containing molecule.
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Caption: Workflow for post-synthetic modification of an N3-Allyluridine oligonucleotide.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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